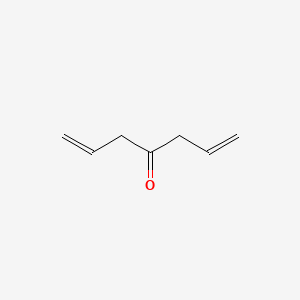

Hepta-1,6-dien-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hepta-1,6-dien-4-one, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, the simplest example thereof. This colorless, flammable, and highly toxic liquid has a pungent odor and is soluble in water and polar organic solvents . This compound is a useful intermediate in the synthesis of various compounds and has significant applications in organic chemistry .

Métodos De Preparación

Hepta-1,6-dien-4-one can be synthesized through several methods:

Condensation of Acetone and Formaldehyde: This industrial method involves the condensation of acetone and formaldehyde, followed by dehydration.

Mannich Reaction: Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct.

Catalytic Dehydrogenation of Isopropyl Alcohol: This method involves the catalytic dehydrogenation of isopropyl alcohol.

Pyrolysis of Acetone: In laboratory settings, vinylmethyl ketone can be prepared by the pyrolysis of acetone.

Análisis De Reacciones Químicas

Hepta-1,6-dien-4-one undergoes various chemical reactions due to its reactive nature:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert vinylmethyl ketone into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions, particularly at the carbonyl carbon.

Polymerization: This compound will polymerize spontaneously, and it is typically stored with hydroquinone to inhibit polymerization.

Michael Addition: As an effective Michael acceptor, it can participate in Michael addition reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include alcohols, polymers, and various substituted compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Hepta-1,6-dien-4-one serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for creating more complex molecules. Notably, it can undergo:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The diene structure can be reduced to yield saturated compounds.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions.

These reactions enable the synthesis of derivatives that are useful in pharmaceuticals and material science.

Recent studies have highlighted the biological potential of this compound derivatives. For instance, 4-(Furan-2-yl)hepta-1,6-dien-4-ol has been investigated for its antitumor properties. Key findings include:

- In Vitro Studies : This derivative demonstrated significant antiproliferative effects on various cancer cell lines including MCF-7 (breast cancer) and B16 melanoma cells. The IC50 values were reported as 240 nM for MCF-7 and 175 nM for B16 cells .

- In Vivo Studies : Administration of 4-(Furan-2-yl)hepta-1,6-dien-4-ol in mouse models showed promising results in inhibiting tumor growth and metastasis. For example, at a dosage of 10 mg/kg, tumor volume reduction was observed to be between 50% to 70%, indicating its potential as an effective therapeutic agent against various cancers .

Medicinal Chemistry

The medicinal applications of this compound derivatives extend beyond oncology. Research is ongoing into their potential anti-inflammatory and antimicrobial properties. The compound's ability to interact with biological targets through hydrogen bonding and other mechanisms suggests that it could modulate enzyme activities effectively, leading to therapeutic benefits.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Conversion of hydroxyl group to ketone/aldehyde | This compound derivatives |

| Reduction | Saturation of diene structure | Heptane derivatives |

| Substitution | Nucleophilic substitution involving amino group | Various substituted derivatives |

Table 2: Antiproliferative Activity of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

| Cell Line | IC50 (nM) | Proliferation (%) at 24h Exposure |

|---|---|---|

| MCF-7 | 240 | 87% |

| MDA-MB231 | 180 | 94% |

| B16 | 175 | 80% |

| HT168-M1 | 210 | 89% |

Case Studies

-

Antitumor Efficacy :

- In a study involving M1 human leukemia and melanoma models, treatment with 4-(Furan-2-yl)hepta-1,6-dien-4-ol resulted in significant tumor volume reduction and metastasis inhibition. The best results were achieved at lower doses (10 mg/kg), indicating a dose-dependent response that favors lower concentrations for efficacy with minimal toxicity .

- Mechanism of Action :

Mecanismo De Acción

Hepta-1,6-dien-4-one exerts its effects primarily through its alkylating ability, which is both the source of its high toxicity and its usefulness in organic synthesis. As an electrophilic alkene, it can form adducts with nucleophiles, making it an effective Michael acceptor . This reactivity allows it to participate in various chemical reactions, including polymerization and addition reactions.

Comparación Con Compuestos Similares

Hepta-1,6-dien-4-one can be compared with other similar compounds, such as:

Butenone: Another enone with similar reactivity and uses.

Acrolein: A related compound with similar electrophilic properties but different applications.

This compound’s unique combination of reactivity and toxicity makes it a valuable compound in organic synthesis and industrial applications.

Propiedades

Fórmula molecular |

C7H10O |

|---|---|

Peso molecular |

110.15 g/mol |

Nombre IUPAC |

hepta-1,6-dien-4-one |

InChI |

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2 |

Clave InChI |

PBZROIMXDZTJDF-UHFFFAOYSA-N |

SMILES |

C=CCC(=O)CC=C |

SMILES canónico |

C=CCC(=O)CC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.